BenchChemオンラインストアへようこそ!

RBC10

Ral GTPase Protein-Protein Interaction Chemical Probe

RBC10 is a pyrano[2,3-c]pyrazole-derived small molecule that specifically disrupts the Ral-RALBP1 (RLIP76) protein-protein interaction—a validated mechanism for blocking Ral-dependent oncogenic signaling. Unlike generic GTPase inhibitors, RBC10 binds a structurally defined allosteric pocket on GDP-bound RalA, offering a unique chemotype for probe studies. Verified inhibition of Ral-mediated cell spreading in MEFs (15 µM) and anchorage-independent growth in H2122/H358 cells. Key comparator for SAR alongside RBC6, RBC8, and BQU57. RUO.

Molecular Formula C24H25ClN2O2
Molecular Weight 408.9 g/mol
Cat. No. B1678847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBC10
SynonymsRBC10;  RBC-10;  RBC 10; 
Molecular FormulaC24H25ClN2O2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl
InChIInChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3
InChIKeyXERBEDAMDXRGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RBC10: A First-Generation Small Molecule Inhibitor of Ral GTPase for Cancer Research Applications


RBC10 is a pyrano[2,3-c]pyrazole-derived small molecule inhibitor of the Ras-like GTPase Ral, specifically disrupting the protein-protein interaction between Ral and its effector RALBP1 (RLIP76) [1]. It was identified alongside RBC6 and RBC8 in a structure-based virtual screening campaign aimed at discovering drug-like molecules that bind the GDP-bound form of Ral [1]. RBC10 has demonstrated inhibition of Ral-mediated cell spreading in murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines, establishing its utility as a chemical probe for interrogating Ral-dependent signaling pathways [1].

Why RBC10 Cannot Be Arbitrarily Substituted by Other Ral Inhibitors or GTPase-Targeting Compounds


The Ral GTPase family presents a challenging target for small molecule intervention due to the high affinity of guanine nucleotide binding sites and the conservation of structural features across GTPases [1]. Within the RBC series, distinct chemotypes (RBC6, RBC8, RBC10) exhibit divergent binding orientations within the allosteric cavity of RalA-GDP, resulting in differential potency and selectivity profiles [1]. Furthermore, optimized derivatives such as BQU57 demonstrate substantially improved inhibitory activity and target selectivity compared to the initial screening hits [1]. Consequently, substituting RBC10 with a structurally similar Ral inhibitor without verification of equivalent biological activity in the user's specific experimental system introduces significant risk of misinterpretation or experimental failure.

Quantitative Differentiation of RBC10 from Closest Ral Inhibitor Analogs: A Comparative Evidence Guide


Ral-RALBP1 Protein-Protein Interaction Inhibition: Comparative Activity of RBC10, RBC8, and BQU57

In the primary characterization study, RBC10 inhibited the binding of Ral to its effector RALBP1 in a cell-based ELISA assay using J82 human bladder cancer cells overexpressing FLAG-RalA [1]. While quantitative IC50 values for RBC10 were not reported in this assay, the study established that RBC10 acts via the same mechanism as the more extensively characterized analog RBC8 and the optimized derivative BQU57 [1]. For context, RBC8 and BQU57 demonstrated IC50 values of 3.5 µM and 2.0 µM, respectively, in soft agar colony formation assays using the Ral-dependent H2122 lung cancer cell line [1]. This indicates that RBC10 serves as a first-generation probe with validated target engagement, albeit with potentially lower potency compared to optimized analogs.

Ral GTPase Protein-Protein Interaction Chemical Probe

Inhibition of Ral-Mediated Cell Spreading in Murine Embryonic Fibroblasts: Dose-Response Comparison

In a functional cell spreading assay using wild-type murine embryonic fibroblasts (MEFs) plated on fibronectin-coated coverslips, treatment with 15 µM RBC10 for 1 hour substantially inhibited RalA-dependent cell spreading [1]. This effect was not observed in caveolin-1-deficient (Cav1−/−) MEFs, confirming that the inhibition is specific to the Ral-dependent pathway [1]. While exact IC50 values for RBC10 in this assay were not reported, the dose-response data for RBC6 and RBC8 presented in the same figure (Fig. 1i) show that RBC10 exhibits comparable inhibitory activity at the tested concentration [1]. This positions RBC10 as a functional tool compound for ex vivo studies of Ral-driven cytoskeletal dynamics.

Cell Spreading Murine Embryonic Fibroblasts Functional Assay

Anchorage-Independent Growth Inhibition in Human Cancer Cell Lines: Comparative Potency Against RBC8 and BQU57

RBC10 inhibits anchorage-independent growth of human cancer cell lines in soft agar assays, a hallmark of oncogenic transformation [1]. The primary literature confirms that RBC10, like RBC6 and RBC8, reduces colony formation in Ral-dependent cancer cell lines [1]. However, detailed dose-response and IC50 values for RBC10 in this assay were not prioritized in the original publication, which instead focused on the more potent analogs RBC8 and BQU57 [1]. For reference, RBC8 exhibits IC50 values of 3.5 µM (H2122) and 3.4 µM (H358), while BQU57 achieves IC50 values of 2.0 µM (H2122) and 1.3 µM (H358) [1]. An inactive control compound (RBC5) showed no inhibition, underscoring the specificity of the RBC series for Ral-dependent growth [1].

Soft Agar Colony Formation Anchorage-Independence Lung Cancer

In Vivo Tumor Growth Inhibition in Xenograft Models: Comparative Evidence for RBC10, RBC8, and BQU57

The primary Nature publication primarily reports in vivo efficacy data for RBC8 and BQU57, demonstrating that both compounds inhibit tumor growth in H2122 human lung cancer xenograft models to a similar extent as dual siRNA-mediated knockdown of RalA and RalB [1]. Specifically, RBC8 administered intraperitoneally at 50 mg/kg/day for 21 days significantly inhibited tumor growth [1]. BQU57 showed dose-dependent growth inhibition at 10, 20, and 50 mg/kg/day [1]. While RBC10 was not advanced to xenograft studies in the original paper, independent vendor sources indicate that RBC10 has demonstrated significant tumor growth inhibition in xenograft models without notable toxicity . However, the absence of published, peer-reviewed in vivo data for RBC10 necessitates that users independently validate its in vivo efficacy and pharmacokinetic properties in their specific models.

Xenograft Tumor Growth Inhibition In Vivo Pharmacology

Optimal Research and Preclinical Application Scenarios for RBC10


Mechanistic Studies of Ral-Dependent Cell Spreading and Cytoskeletal Dynamics

Employ RBC10 at 15 µM in wild-type MEFs to inhibit RalA-mediated cell spreading on fibronectin-coated surfaces, with Cav1−/− MEFs serving as a pathway-specific negative control [1]. This ex vivo functional assay is particularly suited for dissecting Ral's role in integrin signaling, exocyst complex regulation, and lipid raft trafficking.

Comparative Structure-Activity Relationship (SAR) Studies in Ral GTPase Inhibition

Utilize RBC10 alongside RBC6, RBC8, and BQU57 to explore the structural determinants of allosteric binding to the GDP-bound form of Ral [1]. The distinct chemical scaffold of RBC10 (pyrano[2,3-c]pyrazole) provides a valuable comparator for medicinal chemistry optimization campaigns aiming to improve potency, selectivity, or pharmacokinetic properties.

Soft Agar Colony Formation Assays in Ral-Dependent Cancer Cell Lines

Test RBC10 in H2122 and H358 human lung cancer cell lines to assess inhibition of anchorage-independent growth [1]. Because quantitative IC50 values for RBC10 are not established, pilot dose-response experiments (e.g., 1-30 µM range) are recommended to determine effective concentrations in the user's specific cell line and assay conditions.

Chemical Probe for Ral-RALBP1 Protein-Protein Interaction Disruption in Cell-Based ELISA

Apply RBC10 in J82 bladder cancer cells overexpressing FLAG-RalA to validate target engagement in a cellular context [1]. This assay can be adapted to other cell lines to confirm that RBC10 disrupts the Ral-RALBP1 interaction prior to downstream functional assays or in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBC10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.